molecular formula C8H12ClNO2S B2395625 Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride CAS No. 2193059-15-1

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride

Cat. No.: B2395625
CAS No.: 2193059-15-1
M. Wt: 221.7
InChI Key: DXLVVRZTQBGDON-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with an aminomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source. The reaction conditions often require controlled temperatures and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize reaction efficiency and product yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate
  • Methyl 4-(aminomethyl)-5-ethylthiophene-2-carboxylate
  • Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate

Uniqueness

Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-5-6(4-9)3-7(12-5)8(10)11-2;/h3H,4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLVVRZTQBGDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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